Coproporphyrin III tetramethyl ester
Overview
Description
- Coproporphyrin III Tetramethyl Ester is a chemically modified form of naturally occurring coproporphyrin isomers. These isomers are crucial in the study of porphyrin metabolism and have significant properties and applications in various scientific fields (Jope & O'Brien, 1945).
Synthesis Analysis
- The synthesis of Coproporphyrin III Tetramethyl Ester involves modifications of existing procedures. The synthesis process is intricate, involving the formation of different esters and their interaction with other elements, like thallium (Abraham et al., 1973).
Molecular Structure Analysis
- The molecular structure of Coproporphyrin III Tetramethyl Ester is characterized by its unique porphyrin rings and associated functional groups. NMR spectral analysis helps in differentiating between various isomers based on their molecular structure (Abraham et al., 1966).
Chemical Reactions and Properties
- This compound undergoes various chemical reactions, forming complexes with elements like thallium. The behavior of these complexes in different solutions provides insights into the chemical properties of the compound (Abraham et al., 1973).
Physical Properties Analysis
- The physical properties of Coproporphyrin III Tetramethyl Ester, such as melting points and solubility, are significant for its identification and quantitative estimation. These properties are crucial in differentiating between isomers (Jope & O'Brien, 1945).
Scientific Research Applications
Proton Magnetic Resonance Spectra Studies : It is used for studying the proton magnetic resonance spectra of thallium(III) coproporphyrin chelates (Abraham, Barnett, Bretschneider & Smith, 1973).
Tetrapyrrole Compounds Identification : The compound aids in identifying tetrapyrrole compounds excreted by Rhodobacter sphaeroides and in establishing the sources of bacteriochlorophyll a's methyl hydrogens (Iida, Nakamura, Hanamitsu & Kajiwara, 2007).
Porphyrin Metabolism Research : It is significant in studies of porphyrin metabolism for determining and identifying naturally occurring coproporphyrin isomers I and III (Jope & O'Brien, 1945).
Synthesis of Porphyrin Derivatives : It is utilized in the synthesis of harderoporphyrin trimethyl ester and isoharderoporphyrin trimethyl ester (Smith & Langry, 1980).
Protoporphyrin Biosynthesis : The compound is used in the biosynthesis of protoporphyrin-IX in a cell-free system from Euglena gracilis (Cavaleiro, Kenner & Smith, 1974).
Photoluminescence Diagnostics and Therapy : It is used in photoluminescence diagnostics and photodynamic therapy, exhibiting no teratogenic, allergenic, or hematogenic properties (Belousova et al., 2010).
Paper Chromatography : The compound assists in distinguishing between esters of coproporphyrin I and III, protoporphyrin IX, and mesoporphyrin IX in paper chromatography (Chu, Green & Chu, 1951).
Structural Integrity Studies : It is useful for studying the structural integrity of the type III porphyrinogen macrocycle in an active biological system (Battersby, McDonald, Redfern, Staunton & Wightman, 1976).
Mass Spectrometry Analysis : Coproporphyrin III tetramethyl ester's mass spectrometric behavior is investigated for potential use in scientific research (Rozynov, Mironov & Evstigneeva, 1971).
Chelating and Luminescence Agent : It serves as a chelating, chromogenic, and luminescence agent for various metal ions (Endo & Igarashi, 1995).
Photosynthesis and Phototoxicity Studies : The synthesis of [14C]coproporphyrin III by yeast cell-free extracts is valuable for researching the role of coproporphyrinogen in photosynthesis and phototoxicity (Labbé, 1986).
Diagnosis of Chronic Porphyria : The simultaneous formation of coproporphyrin I and III can aid in diagnosing chronic porphyria (Dobriner, 1936).
Safety And Hazards
properties
IUPAC Name |
methyl 3-[8,13,18-tris(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-31-23(3)26(10-14-38(46)50-6)34(43-31)19-32-24(4)28(12-16-40(48)52-8)36(44-32)20-35-27(11-15-39(47)51-7)22(2)30(42-35)17-29(21)41-33/h17-20,42,44H,9-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHPHWXMJJZYNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)C)CCC(=O)OC)C)CCC(=O)OC)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063943 | |
Record name | Coproporphyrin III tetramethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red to purple crystals; [Strem Chemicals MSDS] | |
Record name | Coproporphyrin III tetramethyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13286 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Coproporphyrin III tetramethyl ester | |
CAS RN |
5522-63-4 | |
Record name | Coproporphyrin III tetramethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, 2,7,12,18-tetramethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Coproporphyrin III tetramethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethyl 3,8,13,17-tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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